6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide
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Overview
Description
6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an oxadiazole moiety and an anilino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a hydrazide with a nitrile oxide The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the use of greener solvents to minimize environmental impact. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
The unique positioning of the functional groups in 6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to similar compounds.
Properties
IUPAC Name |
6-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-15(23)10-6-7-12(18-9-10)16-20-13(21-24-16)8-14(22)19-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,17,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMUKXDSZJVONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=NC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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